N-methyl-N-(prop-2-en-1-yl)methanesulfonamide

Description

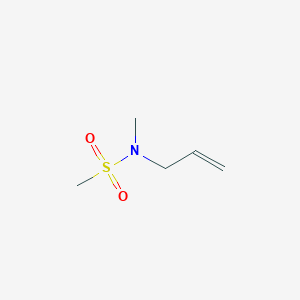

N-Methyl-N-(prop-2-en-1-yl)methanesulfonamide (CAS: CID 12791099) is a sulfonamide derivative with the molecular formula C₅H₁₁NO₂S and SMILES notation CN(CC=C)S(=O)(=O)C . Its structure features a methanesulfonamide core substituted with a methyl group and an allyl (prop-2-en-1-yl) moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its modular structure, which allows for diversification in drug design .

Properties

IUPAC Name |

N-methyl-N-prop-2-enylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-4-5-6(2)9(3,7)8/h4H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBUORCYWKIZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(prop-2-en-1-yl)methanesulfonamide can be achieved through the reaction of N-methylmethanesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The allyl group undergoes selective oxidation under controlled conditions.

Mechanistic Insight :

-

Epoxidation proceeds via electrophilic addition to the allyl double bond.

-

Copper-catalyzed oxidation facilitates C–N bond formation between the sulfonamide and carbonyl compounds .

Reduction Reactions

The sulfonamide group remains stable under typical reduction conditions, while the allyl group can be hydrogenated.

| Reagent/Conditions | Product Formed | Selectivity |

|---|---|---|

| H<sub>2</sub>/Pd-C | N-Methyl-N-propylmethanesulfonamide | >90% |

| NaBH<sub>4</sub> | No reaction | – |

Nucleophilic Substitution

The methyl group on the sulfonamide participates in SN2 reactions under basic conditions.

| Reagent | Product | Conditions |

|---|---|---|

| KOH/EtOH | N-(Prop-2-en-1-yl)methanesulfonamide | Reflux, 8h |

| Allyl bromide | Bis-allylated sulfonamide | K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN |

Cycloaddition Reactions

The allyl group engages in [3+2] cycloadditions with dipolarophiles.

| Reaction Partner | Conditions | Product |

|---|---|---|

| Nitrile oxide | Th |

Scientific Research Applications

Organic Synthesis

N-methyl-N-(prop-2-en-1-yl)methanesulfonamide serves as a crucial building block in the synthesis of complex molecules. It is particularly useful in:

- Synthesis of Propargylamines : This compound facilitates the formation of propargylamine derivatives, which are important in developing treatments for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases .

- Heterocyclic Compounds : The compound is utilized in synthesizing various heterocycles, including triazoles and enamides, through reactions like oxidative formylation and cyclization.

Medicinal Chemistry

The biological activity of this compound is notable due to its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their function. Its derivatives are being explored for:

- Antiviral Activity : Research has identified its derivatives as potential inhibitors for viruses such as Hepatitis C, showcasing their ability to bind effectively to viral proteins .

- Anti-cancer Properties : The compound's interaction with chemokine receptors has implications for cancer treatment, particularly in targeting metastatic processes .

Material Science

In material science, this compound is studied for its mechanical properties through molecular simulations. It aids in understanding:

- Elastic Properties : Studies focus on calculating elastic constants, shear modulus, and Young’s modulus to evaluate the mechanical behavior of materials incorporating this compound.

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and analogues:

Reactivity and Stability

- Allyl Group : The target compound’s allyl moiety is prone to electrophilic additions and polymerizations, unlike the stable phenyl groups in N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide .

- Sulfonamide vs. Sulfonyl: The bis-sulfonyl derivative (C₅H₁₁NO₄S₂) exhibits stronger electron-withdrawing effects, altering acidity and reaction pathways compared to monosubstituted sulfonamides .

- Epoxide Reactivity : The epoxide in N-methyl-N-[(2S)-oxiranylmethyl]methanesulfonamide enables nucleophilic ring-opening, a feature absent in the allyl-substituted target compound .

Crystallographic and Computational Data

- Structural Analysis : Tools like SHELX and WinGX are widely used for resolving crystal structures of sulfonamides, as seen in N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide .

- Docking Studies : Prop-2-en-1-yl-containing thiazol-imines show high affinity for angiotensin II receptors, validated by negative scoring functions in molecular docking .

Biological Activity

N-methyl-N-(prop-2-en-1-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a methanesulfonamide group attached to a propenyl moiety. Its unique structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with propargylamine, often in the presence of a base like triethylamine to neutralize the byproducts. Reaction conditions can vary, but they generally aim for high yield and purity.

The biological activity of this compound is influenced by its ability to participate in various chemical reactions:

- Oxidative Formylation : The compound acts as a photosensitizer, generating reactive oxygen species that can induce apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as 15-Prostaglandin Dehydrogenase (15-PGDH), which plays a role in regulating inflammation and tissue regeneration .

Case Studies and Research Findings

- Antiproliferative Effects : Research indicates that sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell growth with IC50 values ranging from 0.20 to 16.79 μM across different cancer types .

- In Vivo Studies : In mouse models, compounds that share structural similarities with this compound have demonstrated efficacy in enhancing recovery post-bone marrow transplantation by modulating PGE2 levels, thereby promoting tissue regeneration .

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Photosensitizer |

| SW033291 | Tissue regeneration | 0.1 | 15-PGDH inhibitor |

| Chalconesulfonamides | Anticancer | 0.20 - 16.79 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-N-(prop-2-en-1-yl)methanesulfonamide, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution using methanesulfonyl chloride and a secondary amine (e.g., N-methylpropenylamine). Key steps include:

- Reacting the amine with methanesulfonyl chloride in anhydrous dichloromethane or toluene under reflux.

- Using a base (e.g., triethylamine or diisopropylethylamine) to neutralize HCl byproducts.

- Purification via column chromatography or recrystallization .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), reaction time (overnight reflux), and solvent polarity improves yield (reported up to 92% in gold-catalyzed protocols) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm structure via chemical shifts (e.g., N-methyl groups at δ ~3.2 ppm; allylic protons at δ ~5.0–6.0 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹; symmetric ~1160 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., HRMS [M+H]+ calculated for C₆H₁₁NO₂S: 161.0510) .

Q. How is the crystal structure of this compound determined using crystallographic software?

- Workflow :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K).

- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP-3 for thermal ellipsoid plots and packing diagrams .

Q. What are common biological targets for methanesulfonamide derivatives, and how are preliminary assays designed?

- Targets : Cyclooxygenase-2 (COX-2), focal adhesion kinase (FAK), and HIV protease inhibitors .

- Assay Design :

- In vitro enzyme inhibition : Dose-response curves (IC50 determination) using purified enzymes.

- Cell-based studies : Measure anti-proliferative effects in cancer lines (e.g., oral squamous cell carcinoma) with NS-398 as a reference COX-2 inhibitor .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

- Strategies :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains; validate with R-factor convergence .

- Disorder : Apply PART/SUMP restraints and refine occupancy ratios iteratively .

Q. What graph set analysis methods are used to classify hydrogen-bonding patterns in sulfonamide crystals?

- Etter’s Graph Theory : Assign descriptors (e.g., ) to hydrogen-bonded rings/chains.

- Software : Mercury (CCDC) or CrystalExplorer for topology analysis; correlate with melting point/solubility trends .

Q. How does gold catalysis enhance the synthesis of methanesulfonamide derivatives?

- Mechanism : Au(I) catalysts (e.g., PicAuCl2) activate alkyne intermediates, enabling regioselective coupling of sulfonamides with heteroarenes.

- Protocol : React N-methyl-N-(phenylethynyl)methanesulfonamide with pyridinyl sulfilimines in toluene at 80°C (yields >90%) .

Q. What statistical approaches ensure robustness in enzyme inhibition assays for sulfonamide derivatives?

- Data Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.